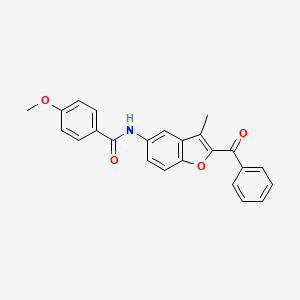

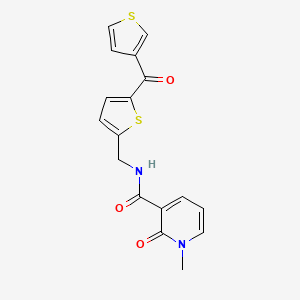

![molecular formula C13H13ClN2O2S B2518041 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 790271-15-7](/img/structure/B2518041.png)

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide (CMTP) is a synthetic compound used in a variety of scientific research applications. CMTP is a versatile compound that has been used in a variety of laboratory experiments, and is a promising tool for further research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesized derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide have been investigated for their antimicrobial potential . These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity. Thiazole derivatives have been known to inhibit bacterial lipid biosynthesis, making them valuable candidates for combating drug-resistant pathogens.

Heterocyclic Thiazole Nucleus

The thiazole nucleus, present in N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazoles act by blocking bacterial lipid biosynthesis and exhibit diverse mechanisms against different bacterial species.

Cytotoxicity and Antitumor Effects

Related compounds, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, have demonstrated cytotoxicity and antitumor effects . Further exploration of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide may reveal similar properties.

Chemical Synthesis and Characterization

Physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) confirm the molecular structures of the synthesized derivatives. These analytical techniques provide essential information for understanding the compound’s behavior and interactions.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have antimicrobial and antiproliferative effects , suggesting that they may target proteins or enzymes involved in these processes.

Mode of Action

It’s known that thiazole derivatives can block the biosynthesis of certain bacterial lipids , which could be a potential mode of action for this compound.

Biochemical Pathways

Given its potential antimicrobial and antiproliferative effects , it may interfere with the pathways involved in bacterial lipid biosynthesis and cell proliferation.

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines , suggesting potential therapeutic applications.

Propiedades

IUPAC Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9(17)16(13-15-10(7-14)8-19-13)11-5-3-4-6-12(11)18-2/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFBSKTWAIWYMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1OC)C2=NC(=CS2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)